2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 309.4 g/mol. It is primarily known as a derivative of diphenylacetic acid, which is used in various pharmaceutical applications. The compound is classified under the category of organic compounds and is recognized for its potential therapeutic effects and chemical properties.
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid falls under the category of carboxylic acids due to the presence of the carboxylic functional group (-COOH). It is also categorized as an amine due to the nitrogen atom in the pyrrolidine ring. Its structural complexity allows it to be classified as a tertiary amine.
The synthesis of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are commonly employed to monitor progress and confirm product identity.
The compound can participate in various chemical reactions typical for carboxylic acids and amines:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformation while minimizing side reactions.
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid has potential applications in:
Retrosynthetic disconnection of this hybrid molecule reveals two primary synthons: a diphenylacetonitrile precursor and a functionalized pyrrolidine moiety. Industrial routes leverage diphenylacetonitrile alkylation with 1-ethyl-3-chloropyrrolidine under strong bases (e.g., NaNH₂), yielding the intermediate nitrile 1.1.1. Subsequent acidic hydrolysis converts the nitrile to the carboxylic acid functionality (Table 2) [7]. A critical rearrangement strategy employs phosphorus tribromide or acetic anhydride on the linear acid precursor 1.1.2, triggering pyrrolidine ring opening/cyclization to form the stereochemically dense pyrrolidinone core found in pharmaceuticals like doxapram [3] [7]. Alternative disconnections propose chiral pool approaches using (3R)-1-ethylpyrrolidin-3-ol or derivatized diphenylacetyl halides.
Table 1: Retrosynthetic Pathways
Disconnection Site | Synthon A | Synthon B | Key Reagent/Conditions |
---|---|---|---|
Cα-Pyrrolidine bond | Diphenylacetonitrile | 1-Ethyl-3-chloropyrrolidine | NaNH₂, anhydrous THF |
Carboxylic acid migration | Linear γ-amino acid | PBr₃ or Ac₂O | Reflux, inert atmosphere |
N-Ethyl linkage | 3-(Diphenylacetyl)pyrrolidine | Ethyl halide | K₂CO₃, DMF, phase-transfer catalyst |
The stereogenic center at C3 of the pyrrolidine ring necessitates enantioselective strategies. Asymmetric hydrogenation of dehydroproline derivatives using Ir/xyliphos or Rh/duphos catalysts achieves >90% ee but suffers from substrate complexity [4]. Chiral auxiliary approaches employ (R)- or (S)-1-phenylethylamine to generate diastereomeric salts of the diphenylacetic acid intermediate, enabling resolution prior to N-alkylation; however, this route sacrifices atom economy [4] [9]. Biocatalytic routes using ketoreductases or transaminases remain underexplored but show promise for the synthesis of enantiopure pyrrolidine precursors from diketones or halo-ketones.
Solid-phase synthesis (SPS) enables rapid library generation of analogs via resin-bound intermediates. Wang or Rink amide resins functionalized with bromoacetyl handles undergo nucleophilic displacement by 1-ethylpyrrolidin-3-amine, followed by diphenylacetonitrile alkylation (K₂CO₃/DMF). Acidic cleavage (TFA/DCM) liberates the target acid with purities >85% after HPLC (Table 2). While SPS accelerates analog screening, scalability remains limited by resin loading capacity and the need for excess diphenylacetonitrile (3–5 equiv) to drive alkylation [5].
Conventional thermal cyclizations (110–130°C, 8–12h) are replaced by microwave irradiation (150–180°C, 20–30 min), improving yields from 65% to 89% while suppressing decarboxylation by-products [3]. Continuous-flow systems demonstrate superior heat/mass transfer for critical exothermic steps:
Table 2: Optimization of Cyclization Methods
Method | Conditions | Time | Yield (%) | Impurity Profile |
---|---|---|---|---|
Conventional thermal | PBr₃, toluene, 110°C | 10 h | 65 | Decarboxylate (15%) |
Microwave | Ac₂O, 180°C, sealed vessel | 25 min | 89 | Diphenylacetone (3%) |
Continuous flow | PBr₃, DMF, 130°C, P = 5 bar | 15 min | 92 | <2% unidentified |
Solvent-free mechanochemical synthesis utilizes high-speed ball milling: stoichiometric mixtures of 1-ethylpyrrolidin-3-ol and diphenylacetic acid with p-TSOH undergo esterification, followed by thermal rearrangement (neat, 120°C). This reduces solvent waste by >95% versus traditional routes [10]. Lipase-catalyzed (CAL-B) kinetic resolution of racemic 1-ethyl-3-pyrrolidinol precursors in MTBE achieves 48% yield and 99% ee, though the maximum theoretical yield is inherently limited to 50%. Whole-cell biotransformations using E. coli expressing imine reductases for asymmetric pyrrolidine formation are emerging but currently lack sufficient volumetric productivity for scale-up.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7